molecular formula C12H9Cl3N2 B13920967 6-Chloro-4-(2,4-dichlorophenyl)-N-methylpyridin-3-amine CAS No. 825643-66-1

6-Chloro-4-(2,4-dichlorophenyl)-N-methylpyridin-3-amine

Cat. No.: B13920967
CAS No.: 825643-66-1
M. Wt: 287.6 g/mol
InChI Key: CPSOLAWFDXVLQG-UHFFFAOYSA-N
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Description

6-Chloro-4-(2,4-dichlorophenyl)-N-methylpyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 6th position, a dichlorophenyl group at the 4th position, and a methylamino group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(2,4-dichlorophenyl)-N-methylpyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 2,4-dichlorophenylboronic acid.

    Suzuki-Miyaura Coupling: This boronic acid is then subjected to Suzuki-Miyaura coupling with 6-chloro-3-iodopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under an inert atmosphere.

    N-Methylation: The resulting intermediate is then treated with methylamine to introduce the N-methyl group, yielding the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(2,4-dichlorophenyl)-N-methylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-(2,4-dichlorophenyl)-N-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(2,4-dichlorophenyl)-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorophenyl)-6-methylpyridin-3-amine: Similar structure but with a methyl group instead of a chloro group at the 6th position.

    6-Chloro-4-phenyl-N-methylpyridin-3-amine: Similar structure but with a phenyl group instead of a dichlorophenyl group at the 4th position.

Uniqueness

6-Chloro-4-(2,4-dichlorophenyl)-N-methylpyridin-3-amine is unique due to the presence of both chloro and dichlorophenyl groups, which confer distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

825643-66-1

Molecular Formula

C12H9Cl3N2

Molecular Weight

287.6 g/mol

IUPAC Name

6-chloro-4-(2,4-dichlorophenyl)-N-methylpyridin-3-amine

InChI

InChI=1S/C12H9Cl3N2/c1-16-11-6-17-12(15)5-9(11)8-3-2-7(13)4-10(8)14/h2-6,16H,1H3

InChI Key

CPSOLAWFDXVLQG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(C=C1C2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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